1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (E)-octadec-9-enoate
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Overview
Description
DHOG is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The preparation of DHOG involves several synthetic routes and reaction conditions. General methods of preparation include the formation of metal-carbon bonds through reactions with organic halides, metal displacement, metathesis, and hydrometallation . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
DHOG undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation catalysts and transfer hydrogenation reagents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DHOG has a wide range of scientific research applications. It is used in biochemical assays, as a contrast agent for liver imaging in preclinical studies, and in the study of nucleic acid secondary structures . Its versatility makes it valuable in fields such as pharmacology, biotechnology, and materials science.
Mechanism of Action
The mechanism of action of DHOG involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the biological context . Detailed studies on its mechanism of action are essential for understanding its effects and potential therapeutic applications.
Comparison with Similar Compounds
DHOG can be compared with other similar compounds used in biochemical research. Similar compounds include other biochemical reagents and contrast agents used in imaging studies . What sets DHOG apart is its unique chemical structure and specific applications in life science research.
Properties
Molecular Formula |
C47H68I6N2O6 |
---|---|
Molecular Weight |
1518.5 g/mol |
IUPAC Name |
1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (E)-octadec-9-enoate |
InChI |
InChI=1S/C47H68I6N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-29-43(58)61-34(32-59-41(56)27-22-18-16-20-25-35-37(48)30-39(50)46(54)44(35)52)33-60-42(57)28-23-19-17-21-26-36-38(49)31-40(51)47(55)45(36)53/h9-10,30-31,34H,2-8,11-29,32-33,54-55H2,1H3/b10-9+ |
InChI Key |
WPURVAFCMUEHIC-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I |
Origin of Product |
United States |
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